molecular formula C14H11ClN2O B391128 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 190436-96-5

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B391128
CAS No.: 190436-96-5
M. Wt: 258.7g/mol
InChI Key: FIGIRGARTKWPOJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C14H11ClN2O It is a derivative of aniline and benzoxazole, characterized by the presence of a chloro group and a methyl group on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as 5-methyl-2-carboxylic acid, under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline or thiol in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline or thiol derivatives.

Scientific Research Applications

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the benzoxazole ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.

    4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)thiol: Similar structure but with a thiol group instead of an aniline group.

    4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.

Uniqueness

4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both a chloro and a methyl group on the benzoxazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)10-7-9(16)3-4-11(10)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGIRGARTKWPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190436-96-5
Record name 4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
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